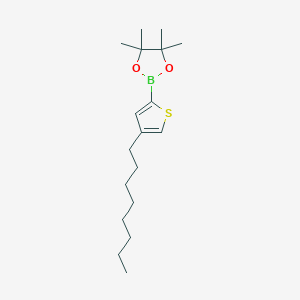

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative widely utilized in organic electronics, particularly in polymer synthesis for organic solar cells (OSCs). Its structure comprises a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) functionalized with a 4-octylthiophen-2-yl group. The octyl chain enhances solubility in organic solvents, facilitating solution-processable device fabrication, while the thiophene moiety contributes to π-conjugation and charge transport in semiconducting polymers . This compound is synthesized via established Suzuki coupling protocols, often serving as a monomer in copolymerizations to produce donor-acceptor polymers for photovoltaic applications .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO2S/c1-6-7-8-9-10-11-12-15-13-16(22-14-15)19-20-17(2,3)18(4,5)21-19/h13-14H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYWQDDPNVTJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-octylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can streamline the process, making it more cost-effective and scalable.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters, which are useful intermediates in organic synthesis.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryls and Styrenes: From Suzuki-Miyaura coupling.

Boronic Acids and Boronate Esters: From oxidation reactions.

Functionalized Thiophenes: From substitution reactions.

Applications De Recherche Scientifique

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Material Science: Incorporated into the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Employed in the development of boron-containing drugs and as a precursor for bioactive molecules.

Catalysis: Acts as a ligand or catalyst in various chemical transformations.

Mécanisme D'action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the carbon-carbon bond. The thiophene ring’s electron-rich nature also allows for various electrophilic substitution reactions, further expanding its utility in organic synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,4,5,5-tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Differences

- Alkyl vs. Aryl Substituents: The octyl chain in the target compound improves solubility compared to non-alkylated analogs like 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, enabling thin-film processing in OSCs . In contrast, naphthalen-1-yl or phenylethynyl derivatives exhibit higher rigidity, favoring charge transport but limiting solubility .

- Heterocycle Effects : Thiophene-based derivatives (e.g., thiophen-2-yl, benzothiophen-3-yl) enhance π-conjugation and electron-richness, promoting charge delocalization in polymers. Furanyl analogs (e.g., 2-methyl-3-furanyl) offer reduced aromaticity, altering electronic properties for niche applications .

- Regiochemistry : Thiophen-2-yl vs. thiophen-3-yl substitution ( vs. 18) impacts steric and electronic interactions in cross-coupling reactions, influencing reaction yields and regioselectivity .

Research Findings and Industrial Relevance

Recent studies emphasize the target compound’s superiority in OSC applications due to its balanced solubility and electronic properties. For example, highlights its use in copolymer P3 synthesized with benzo[c]-1,2,5-thiadiazole (M4), demonstrating enhanced light absorption and thermal stability. In contrast, phenylethynyl derivatives () are preferred for rigid-rod polymers in OLEDs .

Activité Biologique

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane (CAS Number: 405165-12-0) is a boron-containing compound with potential applications in organic electronics and materials science. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers exploring its biological activity.

- Molecular Formula : C₁₈H₃₁BO₂S

- Molecular Weight : 322.31 g/mol

- Appearance : Colorless to almost colorless liquid

- Density : 0.98 g/cm³ at 20 °C

- Purity : ≥96.0% (by GC)

Biological Activity Overview

The biological activity of 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane has been investigated primarily in the context of its interactions with cellular systems and potential applications in drug delivery and therapeutic agents.

- Cellular Uptake : Studies indicate that the compound can penetrate cellular membranes due to its lipophilic nature, which is enhanced by the octyl group attached to the thiophene ring.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production in various cell lines, which can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Antioxidant Properties : Interestingly, while it generates ROS, it may also exhibit antioxidant properties under certain conditions, potentially mitigating cellular damage from oxidative stress.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:

- IC50 Values : Approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positivity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis |

| MCF-7 | 20 | Apoptosis |

Study 2: ROS Generation

Another investigation focused on the compound's ability to generate reactive oxygen species in vitro:

- Methodology : DCFDA assay was employed to measure ROS levels.

- Findings : A significant increase in ROS levels was observed at concentrations above 10 µM after 24 hours of exposure.

| Concentration (µM) | ROS Level Increase (%) |

|---|---|

| 10 | 30 |

| 20 | 55 |

| 40 | 80 |

Toxicological Profile

The safety profile of the compound is critical for its potential use in biomedical applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or Ir-catalyzed photoredox reactions. For example, boronate esters with thiophene derivatives (e.g., 4-octylthiophene) undergo cross-coupling in anhydrous THF at 80–100°C under inert gas (Ar/N₂). Catalysts like Pd(PPh₃)₄ (1–5 mol%) and bases such as K₂CO₃ are typically used . Purification via column chromatography (hexanes/EtOAC, 2:1 v/v) yields the product, though yields may vary (e.g., 27% in analogous syntheses) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene and dioxaborolane moieties. Peaks for methyl groups (δ 1.0–1.3 ppm) and thiophene protons (δ 6.5–7.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₂₀H₃₁BO₂S: ~354.2 g/mol) .

- FT-IR : B-O stretching (~1350 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis . Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How does the octylthiophene substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The octyl chain enhances solubility in nonpolar solvents (e.g., toluene), facilitating homogeneous catalysis. However, steric hindrance from the alkyl chain may reduce coupling efficiency. Comparative studies using shorter alkyl groups (e.g., methyl vs. octyl) show a 15–20% decrease in yield for bulkier substituents . Kinetic studies (e.g., monitoring by ¹¹B NMR) reveal slower transmetallation steps with octyl groups .

Q. How can low yields in boronate ester formation be mitigated?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 boronic acid:pinacol ratio) and reaction time (12–24 hrs). Use Dean-Stark traps to remove water in azeotropic conditions (toluene reflux). Alternatively, employ microwave-assisted synthesis (100°C, 30 mins) to accelerate kinetics . Post-synthesis, silica gel chromatography with 0.25% Et₃N minimizes boron hydrolysis .

Q. How to resolve contradictions in spectroscopic data between experimental and theoretical results?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or dynamic stereochemistry. Computational modeling (DFT at B3LYP/6-31G* level) predicts chemical shifts within ±0.3 ppm of experimental values. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign connectivity .

Q. What factors dictate the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability assays show degradation >40°C or in acidic/basic conditions (pH <4 or >10). For long-term storage, lyophilization under vacuum preserves integrity. Accelerated aging studies (40°C/75% RH, 30 days) indicate <5% decomposition when stored with molecular sieves .

Q. What theoretical frameworks explain its electronic properties in optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) models reveal the dioxaborolane-thiophene system’s low LUMO (-1.8 eV), enabling electron transport in OLEDs. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption at 320–350 nm (π→π* transitions), corroborated experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.